N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound features a thiadiazole ring and a fluorobenzamide moiety, which contribute to its potential biological activity. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The specific structure of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can be synthesized through various chemical methods, primarily involving the formation of the thiadiazole ring and subsequent modifications to introduce the ethylsulfanyl and fluorobenzamide groups. This compound is classified under heterocyclic compounds due to the presence of nitrogen and sulfur atoms in its ring structure.
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide typically involves several key steps:
The reaction conditions must be optimized for each step to ensure high yields and purity of the final product. Monitoring can be done using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
The molecular formula for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is . Its structure includes:
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can participate in various chemical reactions:
Each reaction type requires specific conditions such as temperature, solvent choice, and catalysts to optimize yield and selectivity.
The mechanism of action for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with biological targets:
Data from studies indicate that compounds with similar structures exhibit significant biological activity against various cancer cell lines.
Relevant data from studies suggest that modifications to either the thiadiazole or benzamide portions can significantly influence pharmacological properties.
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide has potential applications in:
The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle characterized by a five-membered aromatic structure with two nitrogen atoms at positions 1 and 3, and a sulfur atom at position 4. This arrangement confers distinct electronic properties, including a low-lying C-S σ* orbital that creates regions of low electron density (σ-holes) on sulfur, facilitating interactions with biological targets [1] [8]. The scaffold exhibits mesoionic behavior, enabling efficient cellular membrane penetration due to its delocalized electron cloud and net neutral charge [4] [5]. These features underpin its versatility as a bioisostere of pyrimidine, allowing it to mimic nucleic acid bases and interfere with DNA replication or enzyme function [5] [8].
Table 1: Key Bioactivities of 1,3,4-Thiadiazole Derivatives
Biological Activity | Example Derivatives | Mechanistic Insights |
---|---|---|
Anticancer | 2-(Halogenoacetylamino)-5-methyl analogs | Lowers guanine ribonucleotide pools in leukemia cells [1] |
Antibacterial | Sulfamethizole | Dihydropteroate synthase inhibition [8] |
Hypoglycemic | 2-(p-Methoxybenzenesulphonamido) derivatives | Insulin sensitization [1] |
Carbonic Anhydrase Inhibition | Acetazolamide, Methazolamide | Zn²⁺ coordination in active site [4] [8] |
The scaffold’s chemical robustness allows tolerance to acidic conditions but susceptibility to nucleophilic attack under basic conditions, enabling strategic modifications [7] [8]. Its aromaticity (6π-electron system) stabilizes the ring while permitting electrophilic substitution at C-5 or nucleophilic displacement of leaving groups at C-2 and C-5 [1] [7].
The ethylsulfanyl group (–SCH₂CH₃) at C-5 of the thiadiazole ring enhances lipophilicity and metabolic stability. The sulfur atom acts as a hydrogen-bond acceptor, facilitating interactions with hydrophobic enzyme pockets [3] [5]. In anticancer derivatives, ethylsulfanyl groups contribute to uncoupling oxidative phosphorylation in mitochondria, disrupting cellular energy metabolism [1] [5].
The fluorobenzamide moiety at N-2 provides electronic and steric tuning. Fluorine’s high electronegativity induces a dipole moment, increasing binding affinity through halogen bonding with protein residues. Ortho-fluorine substitution (as in N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide) sterically constrains bond rotation, promoting optimal geometry for target engagement [3] [6]. This substituent significantly enhances anticancer potency, as evidenced by fluorinated analogs of ciprofloxacin-thiadiazole hybrids exhibiting IC₅₀ values of 2.79–3.58 μM against lung (A549) and ovarian (SKOV-3) cancer lines [5].
Table 2: Impact of Substituents on Thiadiazole Bioactivity
Substituent Position | Group | Biological Effect | Potency Example |
---|---|---|---|
C-5 | Ethylsulfanyl | ↑ Lipophilicity, metabolic stability | Anticancer activity vs. SKOV-3 cells [5] |
N-2 | 4-Fluorobenzamide | Halogen bonding, DNA intercalation | IC₅₀ = 2.79 μM (A549 cells) [5] |
N-2 | 4-Hydroxybenzamide | Hydrogen-bond donation | Enhanced antitumor effects [7] |
Thiadiazoles emerged as privileged scaffolds in the 1950s with the development of acetazolamide, the first FDA-approved carbonic anhydrase inhibitor for glaucoma (1953). Its mechanism involves coordination of the thiadiazole sulfonamide to Zn²⁺ in the enzyme’s active site [4] [8]. This breakthrough spurred derivative optimization, yielding methazolamide (diuretic/antiglaucoma) and sulfamethizole (antibacterial) [8].
The 1980s–2000s saw expansion into anticancer agents, exemplified by litronesib and filanesib, which inhibit kinesin spindle proteins [5]. Modern strategies focus on hybrid pharmacophores, such as:
Table 3: Evolution of Clinically Significant 1,3,4-Thiadiazole Derivatives
Era | Compound | Therapeutic Use | Key Structural Features |
---|---|---|---|
1950s | Acetazolamide | Glaucoma, diuretic | Unsubstituted thiadiazole with sulfonamide [8] |
1960s | Sulfamethizole | Urinary tract infections | 2-Amino-5-methylthiadiazole with sulfathiazole [8] |
1990s | Megazol | Antiparasitic (trypanosomiasis) | 2-Nitroimidazole-fused thiadiazole [4] |
2010s | Litronesib (ARQ 621) | Kinesin Eg5 inhibitor (anticancer) | 2,3-Dihydro-1,3,4-thiadiazole [5] |
Contemporary | N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide | Under investigation (anticancer) | Ethylsulfanyl at C-5, fluorobenzamide at N-2 [3] |
Current research prioritizes structure-activity relationship (SAR) optimization, leveraging substitutions at C-2 and C-5 to refine target selectivity and potency. The compound N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide (CAS: 355000-77-0) exemplifies this trend, integrating ethylsulfanyl for metabolic stability and fluorobenzamide for DNA interaction [3] [5].
Compounds Cited in the Article:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7